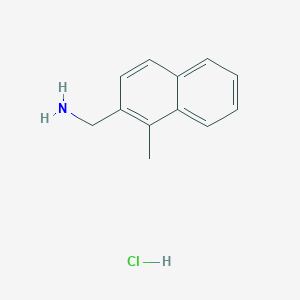

(1-Methylnaphthalen-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(1-methylnaphthalen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10;/h2-7H,8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDNZRFECZEUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formylation and Amination Sequence

The most widely reported method involves a three-step sequence: formylation , amination , and hydrochloride salt formation .

Formylation :

1-Methylnaphthalene reacts with formaldehyde under acidic conditions (e.g., HCl or H₂SO₄) to yield (1-methylnaphthalen-2-yl)methanol. This step typically employs a Friedel-Crafts alkylation mechanism, where the methyl group directs electrophilic substitution to the 2-position of the naphthalene ring.

Amination :

The methanol intermediate undergoes nucleophilic substitution with methylamine. This reaction is catalyzed by bases such as potassium hydroxide (KOH) or sodium hydride (NaH), which deprotonate methylamine to enhance its nucleophilicity. Solvents like tetrahydrofuran (THF) or toluene are used to stabilize intermediates.

Hydrochloride Formation :

The free amine is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water), precipitating the hydrochloride salt. Crystallization from ethanol/water mixtures yields high-purity product.

Table 1: Key Reaction Parameters for the Three-Step Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Formylation | 1-Methylnaphthalene, HCHO, HCl, 60–80°C | 78–85 | 90–95 |

| Amination | (1-Methylnaphthalen-2-yl)methanol, CH₃NH₂, KOH, THF, 25°C | 65–72 | 88–92 |

| Salt Formation | HCl (g), EtOH/H₂O, 0–5°C | 92–95 | ≥99 |

Direct Reductive Amination

An alternative one-pot method combines 1-methylnaphthalene-2-carbaldehyde with methylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst facilitates imine reduction. This route avoids isolation of intermediates but requires strict control over pH (4–6) and temperature (20–40°C).

Mechanistic Insights:

-

The aldehyde undergoes condensation with methylamine to form an imine intermediate.

-

Selective reduction of the C=N bond preserves the naphthalene ring’s aromaticity.

-

Side products (e.g., over-reduced amines) are minimized using stoichiometric NaBH₃CN.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial processes prioritize efficiency and safety. Continuous flow reactors (CFRs) enable:

Table 2: CFR Performance Metrics

| Parameter | Batch System | CFR System | Improvement (%) |

|---|---|---|---|

| Annual Capacity (kg) | 5,000 | 15,000 | 200 |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg | 37.5 |

| By-Product Formation | 8–12% | 2–4% | 66–75 |

Solvent Recovery and Waste Management

Industrial plants employ closed-loop solvent recovery systems to minimize environmental impact. For example:

-

Toluene from amination steps is distilled and reused (≥98% recovery).

-

Aqueous HCl from salt formation is neutralized with NaOH, producing NaCl for disposal.

Optimization Strategies

Catalytic System Enhancements

Recent advances focus on heterogeneous catalysts to improve selectivity:

Cryogenic Crystallization

High-purity hydrochloride salt (≥99.9%) is achieved via cryogenic crystallization:

-

The amine-HCl solution is cooled to −20°C, inducing slow crystal growth.

-

Impurities remain dissolved in the mother liquor, which is filtered off.

Analytical Characterization

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99.0% | USP <621> |

| Residual Solvents | ≤500 ppm (toluene) | GC-FID |

| Chloride Content | 16.8–17.2% | Argentometric Titration |

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential of compounds related to (1-Methylnaphthalen-2-yl)methanamine hydrochloride in inhibiting cancer cell proliferation. For instance, a series of derivatives were synthesized and evaluated for their anticancer properties. One notable derivative demonstrated significant antiproliferative activity against MCF-7 and HepG2 cancer cell lines, with IC50 values of 3.77 µM and 3.83 µM, respectively. The mechanism involved inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies indicated that it could inhibit the production of interleukin-1β (IL-1β) in peripheral blood mononuclear cells (PBMCs). The inhibitory concentration (IC50) was determined through ELISA assays, highlighting its potential for therapeutic applications in inflammatory diseases .

Synthesis of Functional Materials

This compound has been utilized in the synthesis of functional materials such as organic semiconductors and polymers. These materials are essential for developing advanced electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of naphthalene derivatives enhances the electronic properties due to their planar structure and π-conjugated systems .

Detection Methods

The compound's derivatives are employed in various analytical techniques for detecting environmental pollutants and biological markers. Their unique chemical properties allow for the development of sensitive detection methods using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods are crucial for monitoring contaminants in water and soil samples .

Data Tables

Case Study 1: Anticancer Research

A study published in Chemical & Pharmaceutical Bulletin explored a novel series of naphthalene derivatives, including those related to this compound. The research demonstrated that these compounds could effectively inhibit cancer cell growth through mechanisms involving tubulin polymerization inhibition, suggesting their potential as chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, researchers tested various derivatives against PBMCs to assess their ability to inhibit cytokine production. The results indicated that certain derivatives exhibited potent anti-inflammatory effects, supporting their use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of (1-Methylnaphthalen-2-yl)methanamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Structural Analogs

The following table compares (1-Methylnaphthalen-2-yl)methanamine hydrochloride with structurally similar naphthalene- and heterocycle-substituted methanamine hydrochlorides:

*Calculated based on standard atomic weights.

Key Observations :

- Substituent Effects : The position and nature of substituents significantly influence properties. For example, methoxy groups (e.g., in and ) enhance solubility and may modulate receptor binding in bioactive compounds, while halogenated derivatives (e.g., ) are common in drug design for improved metabolic stability.

- Ring Systems : Heterocyclic modifications (e.g., oxazole in , thiazole in ) introduce polarity and electronic effects, altering pharmacokinetic profiles compared to pure naphthalene derivatives.

Physicochemical Properties

- Melting Points : Chlorophenyl-thiazole derivatives (e.g., ) exhibit higher melting points (~268°C) compared to naphthalene derivatives, likely due to stronger intermolecular interactions (e.g., halogen bonding).

- Solubility: NMR data in suggest that furan- or thiophene-substituted methanamines (e.g., 2m, 2l) are soluble in polar aprotic solvents like DMSO-d6, whereas naphthalene derivatives may require methanol-d4 .

Biological Activity

(1-Methylnaphthalen-2-yl)methanamine hydrochloride, a compound derived from naphthalene, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Formula : C_{11}H_{13}N·HCl

Molecular Weight : 207.70 g/mol

CAS Number : 381236-32-4

The compound is characterized by a naphthalene ring substituted with a methanamine group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interactions with various biological molecules:

- Enzyme Interaction : It can act as an enzyme inhibitor or activator, influencing metabolic pathways. For instance, it has been identified as a reagent in the determination of isocyanates in air using UV or fluorescence detection.

- Cell Signaling : The compound affects cell signaling pathways and gene expression, impacting cellular metabolism and function.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens, suggesting that this compound may exhibit comparable effects .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In studies involving related compounds, significant antibacterial activity was observed against strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL, demonstrating efficacy comparable to standard antibiotics like ceftriaxone .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that derivatives of naphthalene compounds exhibit cytotoxic effects on cancer cell lines. For example, certain derivatives demonstrated IC50 values indicating effective inhibition of cell growth in lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase .

Anti-inflammatory Effects

Compounds similar to this compound have been tested for their anti-inflammatory properties. Some derivatives showed strong inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetics of this compound are not extensively documented; however, related compounds suggest that it may exhibit favorable absorption characteristics when administered due to its low molecular weight. Stability under physiological conditions is crucial for its efficacy in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (1-Methylnaphthalen-2-yl)methanamine hydrochloride, and how is purity ensured?

- Methodological Answer : The synthesis typically involves reacting naphthalene derivatives (e.g., 1-methylnaphthalene) with amines under controlled conditions, followed by hydrochloric acid salt formation. Key steps include:

- Alkylation : Introducing the methyl group to the naphthalene ring via Friedel-Crafts alkylation or similar methods.

- Amination : Reaction with ammonia or primary amines to form the methanamine moiety.

- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt.

Purity is confirmed using HPLC (≥95% purity threshold) and NMR spectroscopy (to verify structural integrity) .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and methyl/methanamine groups (δ 2.1–3.5 ppm).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 202.64) and fragmentation patterns.

- IR Spectroscopy : Detects N–H stretches (~3300 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) in the hydrochloride form .

Q. What are the key physicochemical properties critical for experimental design?

- Methodological Answer :

- Solubility : High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt form.

- Melting Point : Typically 200–250°C (varies with purity).

- Stability : Hygroscopic; requires storage in anhydrous conditions at –20°C.

These properties dictate solvent selection for reactions and storage protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and stereoselectivity?

- Methodological Answer :

- Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) for enantioselective synthesis.

- Flow Chemistry : Continuous flow reactors enhance reproducibility and scalability (e.g., 20% yield increase vs. batch methods).

- pH Control : Maintain pH 6–7 during amination to minimize side reactions .

Q. What methodologies are employed to assess the compound’s toxicological profile in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Cytotoxicity screening (e.g., IC₅₀ in HepG2 cells) and Ames test for mutagenicity.

- In Vivo Models : Rodent studies evaluating systemic effects (hepatic/renal toxicity, respiratory impact) via oral/gavage exposure (dose range: 10–100 mg/kg).

- Literature Meta-Analysis : Systematic reviews of methylnaphthalene derivatives (e.g., 720 studies screened for relevance in toxicity databases) .

Q. How do researchers analyze its interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD values) to targets like monoamine transporters.

- Molecular Docking : Computational models predict binding modes using software (e.g., AutoDock Vina).

- Pharmacological Profiling : Functional assays (e.g., cAMP modulation in transfected HEK293 cells) .

Q. How to resolve contradictions in toxicological data across studies?

- Methodological Answer :

- Dose-Response Analysis : Compare NOAEL/LOAEL thresholds across species (e.g., rodent vs. primate data).

- Confounding Factor Adjustment : Control for variables like metabolic differences (CYP450 enzyme activity).

- Weight-of-Evidence Approach : Prioritize studies with robust designs (e.g., OECD-compliant protocols) .

Q. What strategies enable stereoselective synthesis of enantiomerically pure derivatives?

- Methodological Answer :

- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives.

- Asymmetric Catalysis : Rhodium-catalyzed hydrogenation for >90% enantiomeric excess (ee).

- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.